Cas no 1804656-49-2 (Ethyl 5-(chloromethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-4-acetate)
Ethyl 5-(chloromethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-4-acetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 5-(chloromethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-4-acetate
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- Inchi: 1S/C12H11ClF5NO3/c1-2-21-8(20)3-7-6(4-13)5-19-11(9(7)10(14)15)22-12(16,17)18/h5,10H,2-4H2,1H3
- InChI Key: KNZCNQFEHLHXCP-UHFFFAOYSA-N
- SMILES: ClCC1=CN=C(C(C(F)F)=C1CC(=O)OCC)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 22
- Rotatable Bond Count: 7
- Complexity: 369
- XLogP3: 3.5
- Topological Polar Surface Area: 48.4
Ethyl 5-(chloromethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-4-acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029078180-1g |
Ethyl 5-(chloromethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-4-acetate |
1804656-49-2 | 97% | 1g |
$1,549.60 | 2022-04-01 |
Ethyl 5-(chloromethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-4-acetate Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on Ethyl 5-(chloromethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-4-acetate
Ethyl 5-(chloromethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-4-acetate (CAS No. 1804656-49-2): A Comprehensive Overview
Ethyl 5-(chloromethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-4-acetate (CAS No. 1804656-49-2) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential applications. This compound, characterized by its pyridine core substituted with various functional groups, represents a promising candidate for the development of novel therapeutic agents.
The molecular structure of Ethyl 5-(chloromethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-4-acetate encompasses several key elements that contribute to its chemical reactivity and biological activity. The presence of a chloromethyl group at the 5-position of the pyridine ring introduces a reactive site for further functionalization, while the difluoromethyl and trifluoromethoxy substituents at the 3- and 2-positions, respectively, enhance its electronic properties and influence its interactions with biological targets.
In recent years, there has been a growing interest in the development of fluorinated compounds due to their enhanced metabolic stability, improved bioavailability, and increased binding affinity to biological receptors. The incorporation of multiple fluorine atoms in Ethyl 5-(chloromethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-4-acetate aligns with this trend, making it an attractive scaffold for drug discovery efforts.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and fluorination techniques, have been employed to construct the desired molecular framework efficiently.
One of the most compelling aspects of Ethyl 5-(chloromethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-4-acetate is its potential as a precursor for the development of pharmacologically active compounds. The pyridine core is a common motif in many drugs, including antiviral, antibacterial, and anticancer agents. By modifying this core structure with various functional groups, researchers can fine-tune the biological activity of the resulting compounds.
Recent studies have demonstrated the efficacy of fluorinated pyridines in modulating enzyme activity and receptor binding. For instance, compounds containing difluoromethyl or trifluoromethoxy groups have shown promising results in inhibiting key enzymes involved in cancer progression. The presence of these substituents in Ethyl 5-(chloromethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-4-acetate suggests that it may exhibit similar properties and could be a valuable tool in developing new therapeutic strategies.
The pharmaceutical industry has been actively exploring novel scaffolds to address unmet medical needs. The unique structural features of Ethyl 5-(chloromethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-4-acetate make it a compelling candidate for further investigation. Researchers are particularly interested in its potential applications in oncology, where fluorinated pyridines have shown significant promise.
In addition to its therapeutic potential, this compound also holds promise for use in agrochemicals and material science. The presence of multiple functional groups provides opportunities for further derivatization, allowing for the creation of compounds with tailored properties for specific applications.
The chemical reactivity of Ethyl 5-(chloromethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-4-acetate makes it a versatile building block for synthetic chemistry. Its ability to undergo various transformations enables researchers to explore diverse chemical space and discover new molecules with unique properties.
In conclusion, Ethyl 5-(chloromethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-4-acetate (CAS No. 1804656-49-2) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it an attractive scaffold for developing novel therapeutic agents. As research continues to uncover new applications for fluorinated pyridines, this compound is poised to play a crucial role in advancing drug discovery efforts.
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